molecular formula C10H7F3OS B1377107 (1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol CAS No. 1423040-63-4

(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol

Cat. No. B1377107
CAS RN: 1423040-63-4
M. Wt: 232.22 g/mol
InChI Key: WAYSUEKROXOKQO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol” is a chemical compound with the molecular formula C10H7F3OS. It is a derivative of benzothiophene, which is a heterocyclic compound with a five-membered ring containing a sulfur atom and a six-membered ring containing a benzene ring .


Molecular Structure Analysis

The molecular structure of “(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol” includes a benzothiophene ring, which is a fused five-membered and six-membered ring system containing a sulfur atom . The compound also contains a trifluoroethanol group, which consists of a carbon atom bonded to three fluorine atoms and a hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol” include a molecular weight of 178.25 g/mol . It is an oil at room temperature . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 301.3±17.0 °C at 760 mmHg, and a flash point of 136.0±20.9 °C . It has a molar refractivity of 55.6±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 150.3±3.0 cm3 .

Scientific Research Applications

Gas Chromatography and Flavor Characterization

  • Mushroom-like Flavor Analysis : Research on Melittis melissophyllum L. (Lamiaceae) utilized gas chromatography to characterize its mushroom-like flavor, primarily attributed to 1-Octen-3-ol, a molecule sharing a similar role in aroma to the queried compound in certain contexts (Maggi, Papa, & Vittori, 2012).

Synthetic and Pharmacological Profile

  • Benzothiazepine Derivatives : The review on benzothiazepines, compounds related to benzothiophenes by the incorporation of sulfur and nitrogen, highlights their diverse biological activities and significance in drug research. These derivatives exhibit various pharmacological activities such as vasodilatory, tranquilizing, and antidepressant effects (Dighe et al., 2015).

Environmental Impact and Ecotoxicology

  • Organosulfur Compounds in Petroleum : Studies have explored the biodegradation and environmental impact of condensed thiophenes, a class of sulfur-containing compounds found in petroleum, suggesting potential environmental risks and the need for understanding their degradation pathways (Kropp & Fedorak, 1998).

Benzothiazole in Medicinal Chemistry

  • Biological Activities of Benzothiazole : A comprehensive review discusses the wide range of biological activities exhibited by benzothiazole derivatives, including antimicrobial, analgesic, antitubercular, and anticancer properties. This highlights the benzothiazole scaffold's importance in developing therapeutic agents (Sumit, Kumar, & Mishra, 2020).

Chemical Synthesis and Applications

  • Synthesis of Fused Heterocycles : Research on the synthesis and chemical transformations of thiophene derivatives, including their use in creating various heterocyclic compounds, demonstrates the synthetic versatility and potential applications of these compounds in developing new materials and drugs (Petrov & Androsov, 2013).

properties

IUPAC Name

(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3OS/c11-10(12,13)9(14)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,14H/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYSUEKROXOKQO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 3
Reactant of Route 3
(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 4
Reactant of Route 4
(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 5
Reactant of Route 5
(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 6
Reactant of Route 6
(1R)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.